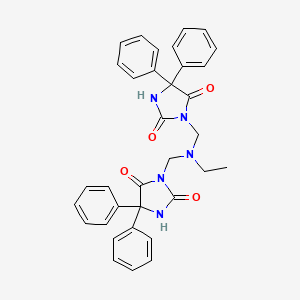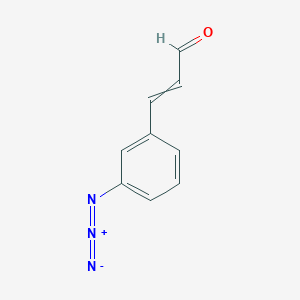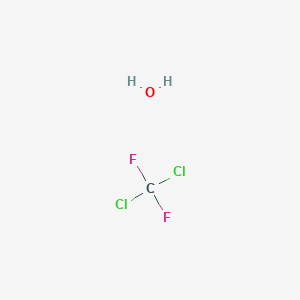
Freon-12 hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Freon-12 hydrate is typically synthesized under controlled temperature and pressure conditions. The formation of this hydrate involves the interaction of dichlorodifluoromethane gas with water at low temperatures and high pressures. The process can be represented by the following reaction:
CCl2F2+H2O→CCl2F2⋅H2O
The reaction conditions for the formation of this compound generally involve temperatures below 273 K and pressures above 0.1 MPa . The exact conditions can vary depending on the desired properties of the hydrate.
Industrial Production Methods
Industrial production of this compound involves the use of specialized equipment to maintain the necessary temperature and pressure conditions. The process typically includes the following steps:
Gas Saturation: Water is saturated with dichlorodifluoromethane gas under controlled conditions.
Cooling: The saturated water is cooled to temperatures below 273 K to promote hydrate formation.
Pressurization: The system is pressurized to ensure the stability of the hydrate phase.
化学反応の分析
Types of Reactions
Freon-12 hydrate primarily undergoes dissociation reactions, where the hydrate decomposes into its constituent water and gas molecules. This process can be influenced by changes in temperature and pressure.
Common Reagents and Conditions
The dissociation of this compound can be induced by increasing the temperature or decreasing the pressure. The reaction can be represented as:
CCl2F2⋅H2O→CCl2F2+H2O
Major Products
The primary products of the dissociation reaction are dichlorodifluoromethane gas and water. The process can also result in the formation of ice if the temperature is sufficiently low .
科学的研究の応用
Freon-12 hydrate has several applications in scientific research, including:
Gas Storage and Transportation: Due to its ability to encapsulate gas molecules, this compound can be used for the storage and transportation of gases.
Thermodynamic Studies: The unique properties of this compound make it an ideal subject for studying phase equilibria and thermodynamic behavior.
Environmental Applications: Research is being conducted on the potential use of this compound for carbon dioxide sequestration and other environmental applications.
作用機序
The mechanism of action of Freon-12 hydrate involves the encapsulation of dichlorodifluoromethane molecules within a lattice of water molecules. This process is driven by the formation of hydrogen bonds between water molecules, creating a stable structure that traps the gas molecules. The stability of the hydrate is influenced by temperature and pressure conditions .
類似化合物との比較
Freon-12 hydrate can be compared with other gas hydrates, such as those formed by methane, carbon dioxide, and other freons. Some similar compounds include:
Methane Hydrate: Formed by the encapsulation of methane molecules within a water lattice. It is known for its potential as an energy resource.
Carbon Dioxide Hydrate: Formed by the encapsulation of carbon dioxide molecules. It is being studied for its potential in carbon capture and storage.
Freon-134a Hydrate: Similar to this compound but formed with tetrafluoroethane (Freon-134a).
This compound is unique due to its specific formation conditions and the properties of dichlorodifluoromethane, making it suitable for specialized applications in gas storage and environmental research.
特性
CAS番号 |
20814-57-7 |
|---|---|
分子式 |
CH2Cl2F2O |
分子量 |
138.93 g/mol |
IUPAC名 |
dichloro(difluoro)methane;hydrate |
InChI |
InChI=1S/CCl2F2.H2O/c2-1(3,4)5;/h;1H2 |
InChIキー |
HVZOXKBJWSAXLM-UHFFFAOYSA-N |
正規SMILES |
C(F)(F)(Cl)Cl.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
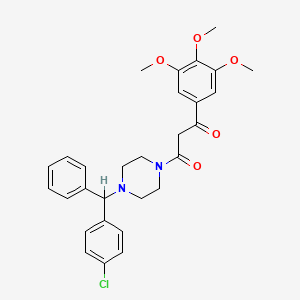
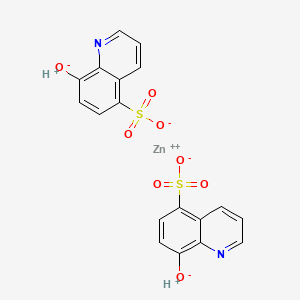
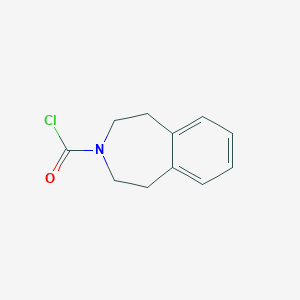

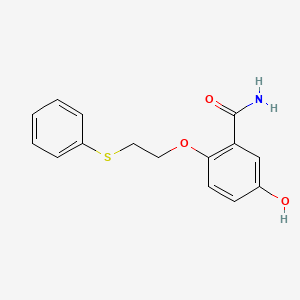
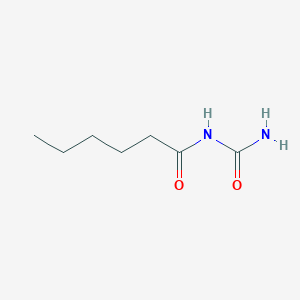


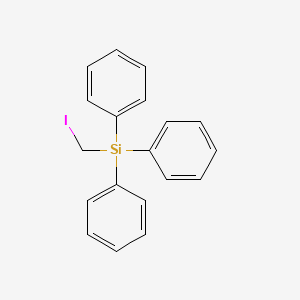
![oxalic acid;1-pyridin-2-yl-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine](/img/structure/B14706410.png)
![4-Silaspiro[3.5]nonane](/img/structure/B14706418.png)
